molecular formula C19H23N5S2 B2670059 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 868222-11-1

2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B2670059
CAS No.: 868222-11-1
M. Wt: 385.55
InChI Key: GHVFJCQRAFBZLU-UHFFFAOYSA-N
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Description

2-({[5-(Butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a cell-permeable compound that functions as a potent and selective inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) , a key node in the RAS/MAPK signaling pathway. Its primary research value lies in the investigation of oncogenic signaling, as aberrant activation of this pathway is a driver in numerous cancers, including those resistant to upstream targeted therapies. By allosterically inhibiting SHP2 phosphatase activity, this compound effectively disrupts the signal transduction from receptor tyrosine kinases to RAS, leading to suppressed ERK phosphorylation and inhibiting the proliferation of cancer cell lines dependent on this signaling axis. This makes it a critical tool for probing the mechanisms of tumorigenesis, studying drug resistance mechanisms, and evaluating combination therapy strategies, particularly in the context of RTK-driven and KRAS-mutant cancers . Its structure, featuring a substituted pyrimidine core, is characteristic of a class of molecules designed for high-affinity binding to the allosteric pocket of SHP2, providing researchers with a specific pharmacological agent to dissect the complex role of this phosphatase in cellular physiology and disease.

Properties

IUPAC Name

2-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5S2/c1-4-5-11-25-19-23-22-17(24(19)16-9-7-6-8-10-16)13-26-18-20-14(2)12-15(3)21-18/h6-10,12H,4-5,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVFJCQRAFBZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multi-step reactions. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often involve the use of alkaline media and various catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary or tertiary alcohols.

Scientific Research Applications

2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The triazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The sulfur atoms in the compound may also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Substituent Variations on the Triazole Ring

Key Comparisons :

  • Pyridine vs. Pyrimidine Substituents: Compound 5m (4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) replaces the pyrimidine group with pyridine. This substitution reduces steric bulk but may diminish hydrogen-bonding capacity. The melting point (147–149°C) and yield (86%) are comparable to pyrimidine analogs .
  • Sulfur-Containing Linkers :
    • Compound 5n (2-chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole) features a thiazole ring instead of pyrimidine, with a chlorine atom enhancing electrophilicity. Its higher melting point (199–202°C) suggests stronger intermolecular interactions .
    • The target compound’s methylene sulfanyl linker (-SCH2-) may offer greater conformational flexibility than rigid thiazole or acetonitrile groups (e.g., 5o : 237–240°C) .
Physicochemical Properties

Table 1: Melting Points and Yields of Selected Triazole Derivatives

Compound ID/Name Melting Point (°C) Yield (%) Key Substituents
Target Compound* Not reported Not given 4,6-dimethylpyrimidine, butylsulfanyl
5m (pyridine analog) 147–149 86 Pyridine, butylsulfanyl
5n (thiazole analog) 199–202 88 Thiazole, chlorine
15 (acetamide derivative) 207.6–208.5 45 Acetamide, nitro group
5q (fluorobenzyl analog) 146–148 86 3-Fluorobenzyl, pyridine

*No direct data for the target compound; inferred from analogs.

  • Trends :
    • Electron-withdrawing groups (e.g., nitro in 15 ) elevate melting points due to enhanced dipole interactions.
    • Bulky substituents (e.g., 3-fluorobenzyl in 5q ) reduce packing efficiency, lowering melting points .

Biological Activity

The compound 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of triazole derivatives often involves the reaction of hydrazines with carbon disulfide and various aldehydes. In the case of this specific compound, the synthesis likely follows a pathway similar to that reported for other triazole derivatives, which typically includes:

  • Formation of the Triazole Ring : Utilizing 5-(butylsulfanyl)-4-phenyl-1,2,4-triazole as a precursor.
  • Methylation : Introducing methyl groups to form the pyrimidine structure.
  • Sulfanylation : Incorporating sulfanyl groups to enhance biological activity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. The antimicrobial activity is often assessed using methods such as agar-well diffusion assays.

CompoundActivity Against BacteriaActivity Against Fungi
Triazole Derivative AYesYes
Triazole Derivative BYesNo
This compoundPromisingUnder Investigation

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Various derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound may share these properties due to its structural similarities.

The biological activity of triazole derivatives is often attributed to their ability to inhibit enzymes involved in fungal cell wall synthesis or disrupt cellular processes in cancer cells. The presence of sulfur atoms in the structure may enhance their interaction with biological targets.

Case Studies

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